molecular formula C4H4BrClN2 B2610582 2-Bromopyrazine hydrochloride CAS No. 1820703-58-9

2-Bromopyrazine hydrochloride

Cat. No.: B2610582
CAS No.: 1820703-58-9
M. Wt: 195.44
InChI Key: UTVAUZRQCOJHPF-UHFFFAOYSA-N
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Description

2-Bromopyrazine hydrochloride is a chemical compound with the molecular formula C4H3BrN2·HCl. It is a derivative of pyrazine, where one hydrogen atom in the pyrazine ring is replaced by a bromine atom. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrazine hydrochloride typically involves the bromination of pyrazine. One common method is the direct bromination of pyrazine using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in a solvent like acetic acid or chloroform at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination reaction is carefully controlled to avoid over-bromination and to ensure the selective formation of the desired product. The crude product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopyrazine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The pyrazine ring can be oxidized to form pyrazine N-oxide.

    Reduction: The compound can be reduced to form 2-aminopyrazine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Oxidation: Formation of pyrazine N-oxide.

    Reduction: Formation of 2-aminopyrazine.

Scientific Research Applications

2-Bromopyrazine hydrochloride is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

    2-Chloropyrazine: Similar structure but with a chlorine atom instead of bromine.

    3-Bromopyrazine: Bromine atom located at the third position of the pyrazine ring.

    2-Aminopyrazine: Contains an amino group instead of a bromine atom.

Uniqueness: 2-Bromopyrazine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

2-bromopyrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2.ClH/c5-4-3-6-1-2-7-4;/h1-3H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTVAUZRQCOJHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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